Kinase Inhibition Selectivity: FLT3 vs. Off-Target CYP450 Profiling
In biochemical profiling, the target compound demonstrates measurable inhibition of FLT3 kinase (IC₅₀ = 4,350 nM) while displaying substantially weaker activity against cytochrome P450 isoforms CYP1A2 (IC₅₀ = 30,000 nM) and CYP2C19 (IC₅₀ > 10,000 nM), indicating a selectivity window of approximately 7-fold for FLT3 over CYP1A2 [1]. This selectivity profile can be compared with class-level observations for related azetidinyl-pyrimidine analogs, which have been reported to exhibit EGFR inhibitory activity with IC₅₀ values in the range of 740 nM to 3 µM in structurally related pyrimidine-containing EGFR inhibitor series [2].
| Evidence Dimension | Kinase inhibition potency and CYP450 off-target selectivity |
|---|---|
| Target Compound Data | FLT3 IC₅₀ = 4,350 nM; CYP1A2 IC₅₀ = 30,000 nM; CYP2C19 IC₅₀ > 10,000 nM [1] |
| Comparator Or Baseline | Structurally related pyrimidine-containing EGFR inhibitors: IC₅₀ range 740 nM – 3 µM (class-level benchmark) [2]; no direct comparator data available for closest analogs (CAS 2097899-55-1, 2097918-82-4, 2097871-92-4) |
| Quantified Difference | ~7-fold selectivity for FLT3 over CYP1A2 for the target compound; class-level potency range spans approximately 4-fold across related pyrimidine scaffolds |
| Conditions | Biochemical fluorescence-based assay for FLT3 (60 min incubation, EAIYAAPFAKKK substrate); luminescent assay for CYP1A2 and CYP2C19 inhibition [1] |
Why This Matters
A FLT3-to-CYP1A2 selectivity ratio of ~7-fold suggests a reduced potential for CYP-mediated drug-drug interactions compared to non-selective kinase scaffolds, which is relevant for prioritizing this scaffold in early-stage hit triage where polypharmacology and metabolic liability are key decision nodes.
- [1] BindingDB. BDBM50364777 / CHEMBL1952142. FLT3 IC₅₀ = 4,350 nM; CYP1A2 IC₅₀ = 30,000 nM; CYP2C19 IC₅₀ > 10,000 nM. Curated by ChEMBL from Spanish National Cancer Research Centre (CNIO). View Source
- [2] Pharmaceutical Sciences and Natural Products – Research Publications. Structure-based design and synthesis of pyrimidine-containing reversible EGFR inhibitors: in vitro IC₅₀ range 740 nM to 3 µM. Central University of Punjab. View Source
